![molecular formula C22H17ClN4O3 B2645028 2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide CAS No. 1105230-96-3](/img/structure/B2645028.png)

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

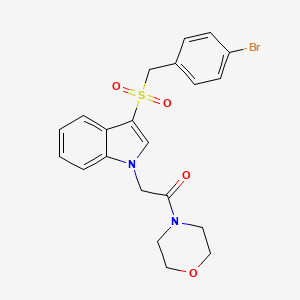

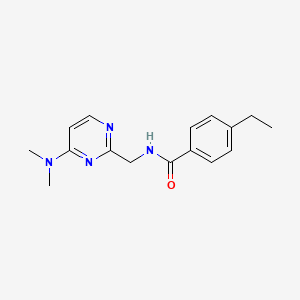

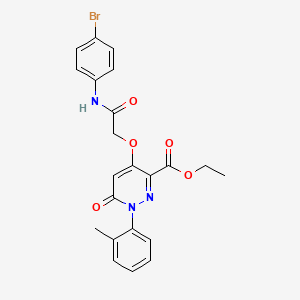

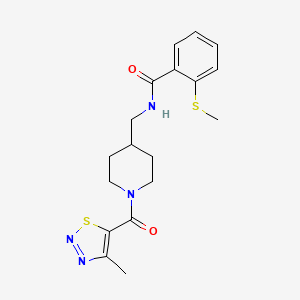

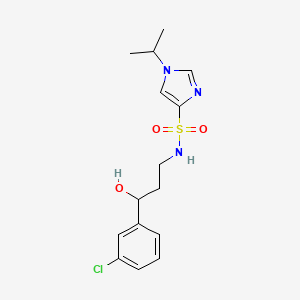

This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, an oxadiazole ring, a pyridinone ring, and an acetamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or resources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The oxadiazole and pyridinone rings, in particular, would contribute to the rigidity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorophenyl group could increase its lipophilicity, while the oxadiazole ring could contribute to its chemical stability .Scientific Research Applications

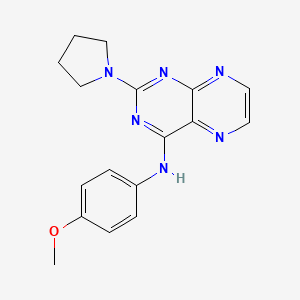

Anticancer Potential

The compound’s structural features suggest potential anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. Preliminary studies indicate that it may interfere with cell proliferation, induce apoptosis, and inhibit tumor growth. Further investigations are needed to elucidate its precise mechanisms and evaluate its efficacy in vivo .

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors have gained prominence in cancer therapy. This compound shows promise as a PARP inhibitor, which could enhance the effectiveness of DNA-damaging agents in treating certain cancers. By preventing DNA repair, PARP inhibitors sensitize cancer cells to chemotherapy and radiation therapy. Clinical trials are ongoing to assess its safety and efficacy .

Antileishmanial Activity

Leishmaniasis, caused by protozoan parasites of the genus Leishmania, remains a global health concern. Some derivatives of this compound exhibit potent antileishmanial activity. Researchers have explored their effects against Leishmania species, aiming to develop novel drugs for this neglected tropical disease .

Antimalarial Properties

Malaria continues to be a major health burden, especially in endemic regions. Computational studies suggest that this compound interacts favorably with malarial enzymes, making it a potential antimalarial agent. Further validation through in vitro and in vivo experiments is necessary to confirm its efficacy .

Anti-inflammatory Effects

Inflammation plays a pivotal role in various diseases. This compound’s chemical structure suggests anti-inflammatory potential. Researchers have investigated its effects on inflammatory pathways, including cytokine modulation and NF-κB inhibition. Understanding its anti-inflammatory mechanisms could lead to therapeutic applications .

Structure-Based Drug Design

The compound’s unique scaffold provides an opportunity for structure-based drug design. Researchers can explore modifications to enhance its pharmacological properties, such as bioavailability, selectivity, and solubility. Computational modeling and virtual screening can guide the design of analogs with improved drug-like characteristics .

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN4O3/c1-14-4-2-5-17(12-14)24-19(28)13-27-11-3-6-18(22(27)29)21-25-20(26-30-21)15-7-9-16(23)10-8-15/h2-12H,13H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRQBAGZFCZWEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2644951.png)

![2-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2644953.png)

![1-(Chloromethyl)-3-(2-chloro-5-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2644955.png)

![Lithium;2,2-dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2644956.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2644959.png)

![7-((4-methoxyphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2644961.png)

![2-(m-tolyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2644963.png)

![2-Chloro-N-[2-(2-chloro-3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2644964.png)